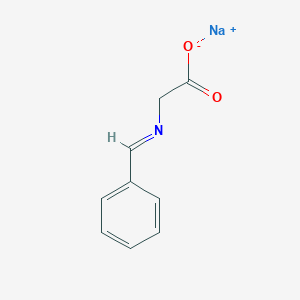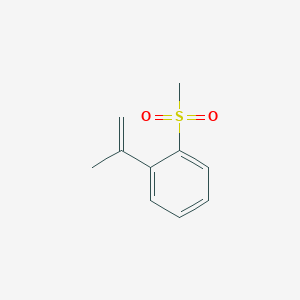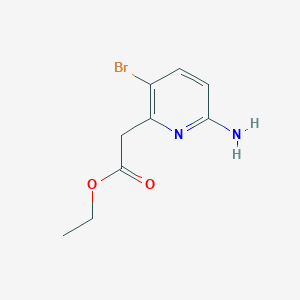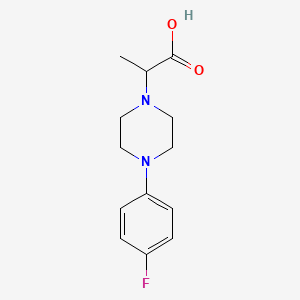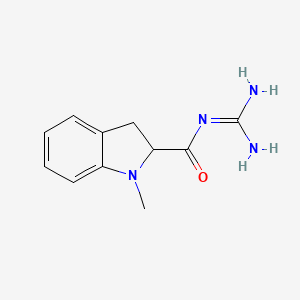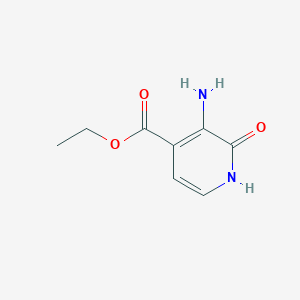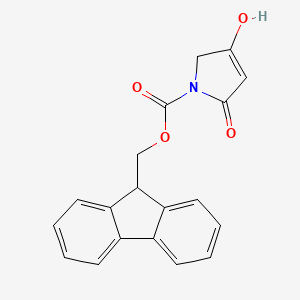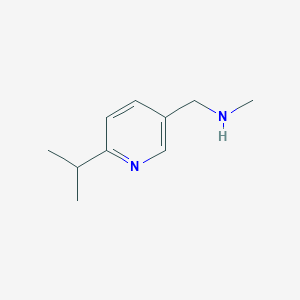
tert-Butyl 2-amino-4,4,5,5,5-pentafluoropentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl2-amino-4,4,5,5,5-pentafluoropentanoate is an organic compound that features a tert-butyl ester group, an amino group, and a highly fluorinated pentanoate chain. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl2-amino-4,4,5,5,5-pentafluoropentanoate typically involves the esterification of 2-amino-4,4,5,5,5-pentafluoropentanoic acid with tert-butyl alcohol. This reaction is often catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of tert-Butyl2-amino-4,4,5,5,5-pentafluoropentanoate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve a more sustainable and scalable synthesis compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl2-amino-4,4,5,5,5-pentafluoropentanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorinated chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorinated chain.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted fluorinated compounds.
Applications De Recherche Scientifique
tert-Butyl2-amino-4,4,5,5,5-pentafluoropentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of tert-Butyl2-amino-4,4,5,5,5-pentafluoropentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated chain can enhance the compound’s binding affinity and specificity, while the amino group can participate in hydrogen bonding and electrostatic interactions. These properties make it a valuable tool in the study of biochemical pathways and the development of targeted therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl2-amino-5,5,5-trifluoropentanoate
- tert-Butyl2-amino-4,4,4-trifluorobutanoate
- tert-Butyl2-amino-3,3,3-trifluoropropanoate
Uniqueness
tert-Butyl2-amino-4,4,5,5,5-pentafluoropentanoate is unique due to its highly fluorinated pentanoate chain, which imparts distinct chemical and physical properties. The presence of five fluorine atoms increases the compound’s lipophilicity and metabolic stability, making it particularly useful in pharmaceutical and industrial applications .
Propriétés
Formule moléculaire |
C9H14F5NO2 |
|---|---|
Poids moléculaire |
263.20 g/mol |
Nom IUPAC |
tert-butyl 2-amino-4,4,5,5,5-pentafluoropentanoate |
InChI |
InChI=1S/C9H14F5NO2/c1-7(2,3)17-6(16)5(15)4-8(10,11)9(12,13)14/h5H,4,15H2,1-3H3 |
Clé InChI |
UQFNNYKTBXYIJD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(CC(C(F)(F)F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


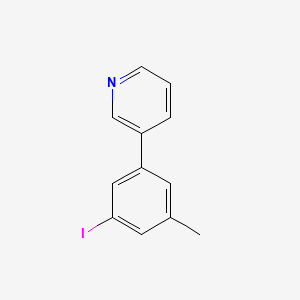
![Thieno[2,3-b]thiophene-2-carbonitrile](/img/structure/B13119737.png)
![4-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanenitrile](/img/structure/B13119740.png)
